3,3-Diphenylpropionyl chloride
Description
Significance of Acyl Chlorides in Organic Synthesis
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. numberanalytics.comfiveable.me They are highly reactive electrophiles, a property attributed to the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon susceptible to nucleophilic attack. numberanalytics.com This inherent reactivity makes them exceptionally useful reagents in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.comiitk.ac.in
The primary utility of acyl chlorides lies in their ability to readily undergo nucleophilic acyl substitution reactions. fiveable.me This allows for the efficient synthesis of a wide array of carbonyl compounds, including:
Esters: Formed through reaction with alcohols or phenols. savemyexams.com This reaction is often faster and more complete than direct esterification of carboxylic acids. savemyexams.com
Amides: Generated by reacting with ammonia (B1221849) or primary/secondary amines. savemyexams.com
Anhydrides: Produced by reaction with carboxylates. iitk.ac.in
Ketones: Synthesized via Friedel-Crafts acylation of aromatic compounds. iitk.ac.inorganic-chemistry.org
The conversion of a carboxylic acid to its corresponding acyl chloride is a common strategy to "activate" the carboxyl group for subsequent transformations that might not be feasible with the less reactive carboxylic acid itself. savemyexams.com Common chlorinating agents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride. numberanalytics.com
Overview of 3,3-Diphenylpropionyl Chloride in Contemporary Chemical Literature
This compound (CAS No: 37089-77-3) is a specific acyl chloride that serves as a key intermediate in the synthesis of various organic molecules. nih.gov Its structure incorporates a diphenylmethane (B89790) moiety, which can impart particular properties to the final products.
| Property | Value |
| IUPAC Name | 3,3-diphenylpropanoyl chloride |
| Molecular Formula | C₁₅H₁₃ClO |
| Molecular Weight | 244.72 g/mol |
| CAS Number | 37089-77-3 |
Table 1: Chemical and Physical Properties of this compound. Data sourced from PubChem and other chemical suppliers. nih.govscbt.compinpools.com
The synthesis of this compound is typically achieved by treating 3,3-diphenylpropionic acid with a chlorinating agent such as thionyl chloride (SOCl₂). benthamdirect.comresearchgate.net This reaction is a standard and efficient method for preparing acyl chlorides from their corresponding carboxylic acids. benthamdirect.com
In contemporary chemical literature, this compound is primarily cited as a precursor in multi-step synthetic pathways. For instance, it is a key reactant in the synthesis of various derivatives of 3,3-diphenyl propionic acid. benthamdirect.comresearchgate.netresearchgate.netlm-sz.ch Research has described its reaction with different aromatic secondary amines in the presence of a base to yield a series of amide derivatives. benthamdirect.comresearchgate.net
Furthermore, this compound has been utilized in the synthesis of potential selective androgen receptor modulators (SARMs), highlighting its role in medicinal chemistry research. mdpi.comwada-ama.orgwhiterose.ac.uknih.govnih.gov It has also been employed in the synthesis of the spasmolytic agent milverine, where it reacts with 4-aminopyridine (B3432731) in a Schotten-Baumann reaction. wikipedia.org Another application includes its use in producing piperazine (B1678402) derivatives. Studies have also explored its behavior in Friedel-Crafts acylation reactions under specific conditions. researchgate.net
The reactivity of this compound is characteristic of acyl chlorides, readily undergoing nucleophilic attack to form amides, esters, and other carbonyl derivatives. This makes it a valuable tool for chemists seeking to introduce the 3,3-diphenylpropyl group into a target molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-diphenylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXDQUAGGZJICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190583 | |
| Record name | 3,3-Diphenylpropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37089-77-3 | |
| Record name | β-Phenylbenzenepropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37089-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Diphenylpropionyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037089773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Diphenylpropionyl chloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-diphenylpropionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3,3 Diphenylpropionyl Chloride
Established Synthetic Routes from 3,3-Diphenylpropionic Acid
The conversion of 3,3-diphenylpropionic acid to its acyl chloride derivative is a fundamental step in many synthetic sequences. This transformation is most reliably achieved through carboxylic acid chlorination.
Carboxylic Acid Chlorination with Thionyl Chloride
The reaction of 3,3-diphenylpropionic acid with thionyl chloride (SOCl₂) is a widely employed method for the synthesis of 3,3-diphenylpropionyl chloride. benthamdirect.comontosight.airesearchgate.netresearchgate.netresearchgate.net This reaction proceeds by converting the carboxylic acid into the more reactive acyl chloride, which can then be used in subsequent reactions, such as the synthesis of amides and esters. benthamdirect.comresearchgate.netresearchgate.netresearchgate.net The general chemical equation for this transformation is:
3,3-Diphenylpropionic acid + SOCl₂ → this compound + SO₂ + HCl.
The reaction is often carried out under reflux conditions. Other chlorinating agents like oxalyl chloride can also be used.
Optimization of Reaction Conditions and Yield
The efficiency of the synthesis of this compound can be influenced by various reaction parameters. The use of a catalytic amount of dimethylformamide (DMF) has been shown to accelerate the formation of the acyl chloride by as much as 30%. Typical conditions for this reaction involve heating at temperatures between 60–80°C for a duration of 4–6 hours, which can lead to yields exceeding 95%. The excess thionyl chloride is typically removed under vacuum after the reaction is complete. prepchem.com
Alternative and Emerging Synthetic Pathways to this compound
While the thionyl chloride method is well-established, research into alternative synthetic routes continues, driven by the need for milder conditions, improved yields, and broader substrate scope.
Considerations for Substituted Analogues
The synthesis of substituted analogues of this compound often follows similar synthetic logic. For example, 3-(p-chlorophenyl)-3,3-diphenylpropionyl chloride is synthesized by refluxing 3-(p-chlorophenyl)-3,3-diphenylpropionic acid with thionyl chloride. prepchem.com This highlights the adaptability of the thionyl chloride-based methodology for creating a variety of substituted derivatives.
Novel Reagents and Catalysts in this compound Synthesis
The development of novel reagents and catalysts holds promise for more efficient and sustainable synthesis of acyl chlorides. While specific examples for the direct synthesis of this compound using novel catalysts are not extensively documented in the provided search results, the broader field of organic synthesis is continually seeing advancements. For instance, the use of deep eutectic solvents (DESs) and flow chemistry are being explored to create safer and more efficient processes for related transformations like sulfonyl chloride synthesis. researchgate.netrsc.org Such innovative approaches could potentially be adapted for the synthesis of this compound in the future, offering advantages in terms of reaction control and safety. rsc.org
Reactivity Profiles and Mechanistic Investigations of 3,3 Diphenylpropionyl Chloride
Nucleophilic Acyl Substitution Reactions of 3,3-Diphenylpropionyl Chloride
The core reactivity of this compound lies in nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for attack by various nucleophiles. The general mechanism is a two-step addition-elimination process. First, the nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. In the second step, the carbonyl group reforms by expelling the chloride ion, which is an excellent leaving group, resulting in the substituted product.
Amide Formation with Nitrogenous Nucleophiles
The reaction of acyl chlorides with amines is a robust and widely used method for the formation of amides. lumenlearning.comlibretexts.org The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Both primary and secondary amines readily react with this compound to form the corresponding N-substituted 3,3-diphenylpropionamides. The reaction is typically vigorous and often exothermic. chemguide.co.ukchemguide.co.uk The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. chemguide.co.uklibretexts.org This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to yield the stable amide. Often, a base such as pyridine (B92270) or an excess of the reacting amine is used to neutralize the hydrogen chloride (HCl) byproduct, which forms an ammonium (B1175870) salt with the amine. lumenlearning.comlibretexts.org
Research has shown the synthesis of various bioactive 3,3-diphenylpropionamide derivatives through this pathway. For instance, this compound has been reacted with a range of aromatic secondary amines in acetone (B3395972) using potassium carbonate as a base to produce compounds with analgesic and anti-inflammatory properties. benthamdirect.comresearchgate.net Similarly, reaction with piperazine (B1678402), a cyclic secondary amine, yields 1-(3,3-Diphenylpropionyl)piperazine.
| Nitrogenous Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Aromatic Secondary Amines (e.g., Diphenylamine (B1679370), Morpholine) | Potassium carbonate, acetone | N,N-Disubstituted-3,3-diphenylpropionamides | benthamdirect.com, researchgate.net |
| Piperazine | Base (e.g., triethylamine), anhydrous dichloromethane (B109758) | 1-(3,3-Diphenylpropionyl)piperazine | |
| Primary Amines (general) | Typically requires two equivalents of amine or one equivalent of amine and a non-nucleophilic base | N-Substituted-3,3-diphenylpropionamide | chemguide.co.uk |
Esterification with Hydroxyl-Containing Compounds
The hydroxyl group (-OH) in alcohols and phenols is a potent nucleophile that can react with acyl chlorides to form esters. This reaction is a common method for ester synthesis. libretexts.org
This compound reacts with alcohols and phenols to yield 3,3-diphenylpropionate esters. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the oxygen atom of the hydroxyl group attacks the carbonyl carbon. chemguide.co.uk The reaction with alcohols is generally vigorous at room temperature. libretexts.org Phenols, being less nucleophilic than alcohols due to the delocalization of the oxygen's lone pair into the benzene (B151609) ring, may react more slowly. libretexts.org The reaction can be facilitated by converting the phenol (B47542) to its more reactive phenoxide salt using a base like sodium hydroxide. libretexts.org
Studies have reported the synthesis of various substituted phenyl 3,3-diphenylpropanoates by reacting this compound with different substituted phenols in acetone. ingentaconnect.comresearchgate.net The reaction has also been applied to molecules containing both amine and alcohol functionalities, such as 3-aminopropan-1-ol, where the site of acylation depends on the reaction conditions. google.com
| Hydroxyl-Containing Compound | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Substituted Phenols | Acetone | Substituted Phenyl 3,3-diphenylpropanoates | ingentaconnect.com, researchgate.net |
| Alcohols (general) | Often with a weak base (e.g., pyridine) to scavenge HCl | Alkyl 3,3-diphenylpropanoates | chemguide.co.uk |
| 3-Aminopropan-1-ol | - | 3-Hydroxy-N-(3,3-diphenylpropanoyl)propylamine or 3-Amino-1-(3,3-diphenylpropanoyl)oxypropane | google.com |
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation with this compound
The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching an acyl group to an aromatic ring. numberanalytics.comwikipedia.org This electrophilic aromatic substitution reaction typically involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com The product of this reaction is an aryl ketone. A key advantage of Friedel-Crafts acylation is that the resulting ketone is deactivated towards further substitution, preventing polyacylation, which can be a problem in Friedel-Crafts alkylation. libretexts.orgorganic-chemistry.org
Intermolecular Acylation Processes
In an intermolecular Friedel-Crafts acylation, this compound can act as the acylating agent to introduce the 3,3-diphenylpropionyl group onto another aromatic molecule. The mechanism begins with the reaction between the acyl chloride and the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion. chemistrysteps.commt.com This resonance-stabilized cation is then attacked by the π-electrons of an electron-rich aromatic ring (the substrate). chemistrysteps.com This attack forms a sigma complex, or arenium ion, which is a carbocation intermediate. Aromaticity is restored in the final step when a proton is lost from the ring, yielding the acylated aromatic compound and regenerating the catalyst. wikipedia.org However, the ketone product forms a complex with the Lewis acid, so stoichiometric amounts of the catalyst are typically required. wikipedia.orgorganic-chemistry.org
| Reactants | Catalyst | Key Intermediate | Product |
|---|---|---|---|
| This compound + Aromatic Compound (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | 3,3-Diphenylpropanoyl acylium ion | Aryl 3,3-diphenylpropyl ketone |
While specific examples of intermolecular Friedel-Crafts acylation using this compound are not extensively detailed in the provided search results, the general principles of the reaction are well-established. wikipedia.orgsigmaaldrich.comchemistrysteps.com One study noted that under certain conditions, intramolecular cyclization can compete with or dominate intermolecular acylation, as seen in the reaction with anisole (B1667542) which can yield 3-phenylindan-1-one. researchgate.net This highlights the potential for competing reaction pathways depending on the substrate and conditions.
Mechanisms of Key Reactions Involving this compound
The primary reaction mechanism for this compound is nucleophilic acyl substitution. crunchchemistry.co.uk As an acyl chloride, it is highly reactive towards nucleophiles. pressbooks.pubvanderbilt.edu The reaction proceeds via a characteristic two-step addition-elimination mechanism. vanderbilt.edumasterorganicchemistry.com
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate where the carbon is sp³ hybridized. pressbooks.pubmasterorganicchemistry.com
Elimination of the Leaving Group: This tetrahedral intermediate is unstable. pressbooks.pub It collapses by reforming the carbon-oxygen double bond, which is energetically favorable. This step results in the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group due to the weakness of its conjugate acid, HCl. crunchchemistry.co.ukpressbooks.pub
The intramolecular cyclization of this compound to form an indan-1-one is a classic example of a Friedel-Crafts acylation reaction. The mechanism is facilitated by a strong Lewis acid catalyst, such as aluminium chloride (AlCl₃).
Formation of the Acylium Ion: The first step involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic acylium ion ([R-C=O]⁺). This cation is resonance-stabilized.
Electrophilic Aromatic Substitution: The acylium ion then acts as the electrophile. In an intramolecular reaction, it is attacked by the π-electrons of one of the pendant phenyl rings attached to the β-carbon. This step forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Rearomatization: A base (which can be the [AlCl₄]⁻ complex formed in the first step) abstracts a proton from the carbon atom where the acylium ion attached. This restores the aromaticity of the phenyl ring and regenerates the Lewis acid catalyst, yielding the final cyclized product, 3-phenylindan-1-one.
This cyclization pathway is a powerful tool for constructing fused ring systems. researchgate.net The success of the reaction depends on the stability of the acylium ion and the nucleophilicity of the aromatic ring.
The choice of catalyst and solvent significantly influences the outcome of reactions involving this compound, dictating the balance between intermolecular and intramolecular pathways and affecting reaction rates.
Catalytic Effects: For both intermolecular acylation and intramolecular cyclization, a catalyst is generally required. Strong Lewis acids like AlCl₃ or strong protic acids like chlorosulfonic acid are essential for Friedel-Crafts reactions. researchgate.net The catalyst's primary role is to activate the acyl chloride by generating the highly reactive acylium ion, thereby enabling the electrophilic attack on an aromatic substrate. researchgate.net The choice and amount of catalyst can determine the product distribution. For example, studies on related compounds show that the ratio of intermolecular to intramolecular acylation products can be manipulated by the reaction conditions. researchgate.net
Table 2: Common Catalysts in Friedel-Crafts Reactions
| Catalyst | Type | Role |
|---|---|---|
| Aluminium Chloride (AlCl₃) | Lewis Acid | Generates acylium ion for acylation/cyclization. researchgate.net |
| Chlorosulfonic Acid (ClSO₃H) | Protic Acid | Mediates Friedel-Crafts cyclization. researchgate.net |
| Stannic Chloride (SnCl₄) | Lewis Acid | Used as a catalyst for acylation reactions. researchgate.net |
Solvent Effects: The solvent plays a crucial role in stabilizing reactants, intermediates, and transition states. researchgate.netwhiterose.ac.uk For Friedel-Crafts reactions, solvents are typically non-polar and aprotic, such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or nitrobenzene, to avoid reaction with the catalyst or the acylium ion. However, the solvent can also be one of the reactants, as seen in the cyclization of β,β-diphenylpropionyl chloride in anisole. researchgate.net
The polarity of the solvent can affect reaction rates. whiterose.ac.uk Polar aprotic solvents like N,N-dimethylformamide (DMF) can dissolve many organic compounds and inorganic salts, potentially enhancing reaction rates. whiterose.ac.uk However, coordinating solvents can also compete with ligands for the catalyst, sometimes inhibiting the reaction. whiterose.ac.uk In some catalytic systems, such as certain gold-catalyzed reactions, solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to substantially accelerate reaction rates. researchgate.net The choice of solvent can also influence selectivity by controlling the partitioning or precipitation of products and by-products. whiterose.ac.ukmdpi.com
Synthesis and Chemical Exploration of Derivatives of 3,3 Diphenylpropionyl Chloride
Design Principles for 3,3-Diphenylpropionyl Chloride Derivatives
The design of derivatives originating from this compound is guided by the objective of exploring new chemical spaces and identifying compounds with specific properties. The core structure, featuring a diphenylmethane (B89790) moiety attached to a propionyl chloride group, offers several avenues for structural modification. The bulky diphenyl groups significantly influence the steric and electronic properties of the resulting derivatives.
Another design consideration is the incorporation of heterocyclic ring systems, such as piperazine (B1678402). Piperazine and its derivatives are well-established pharmacophores, and their inclusion in the molecular framework can lead to compounds with interesting pharmacological profiles. nih.gov The molecular architecture of these derivatives, which includes a piperazine core linked to the 3,3-diphenylpropionyl group, introduces both steric bulk and aromaticity, influencing the compound's reactivity and crystallization behavior.
Synthetic Strategies for Diverse Derivative Classes
The synthesis of derivatives from this compound typically commences with the preparation of the acid chloride itself. This is commonly achieved by reacting 3,3-diphenylpropionic acid with a chlorinating agent, such as thionyl chloride. benthamdirect.comresearchgate.netwjpr.net The resulting this compound is a key intermediate that can be subsequently used in a variety of reactions. benthamdirect.comresearchgate.netresearchgate.net
Aryl Propionic Acid Derivatives
Aryl propionic acid derivatives represent a significant class of compounds synthesized from this compound. These derivatives have been explored for their potential pharmacological activities. researchgate.nethumanjournals.comwisdomlib.org The general synthetic approach involves the reaction of this compound with various aromatic amines or phenols. researchgate.netwjpr.netijpsr.com
For example, a series of substituted phenyl β,β-diphenylpropanoates were synthesized by reacting β,β-diphenylpropionyl chloride with different substituted phenols in acetone (B3395972). benthamdirect.com Similarly, reacting the acid chloride with a range of aromatic secondary amines in the presence of a base like potassium carbonate in acetone yields the corresponding amide derivatives. benthamdirect.comresearchgate.netwjpr.net The reaction conditions for these syntheses are typically mild, and the resulting products can be purified and characterized using standard analytical techniques such as IR, NMR, and mass spectrometry. benthamdirect.combenthamdirect.comwjpr.net
One specific example involves the synthesis of 3-p-chlorophenyl-3,3-diphenylpropionic acid, which is then converted to its corresponding acid chloride using thionyl chloride. prepchem.com This acid chloride is subsequently reacted with 4-benzyl-4-hydroxypiperidine (B46229) to form an amide, which can be further reduced. prepchem.com Another study describes the aluminum chloride-catalyzed Friedel-Crafts cyclization of β,β-diphenylpropionyl chloride in anisole (B1667542) to yield 3-phenylindan-1-one. researchgate.net
Piperazine-Based Derivatives
The synthesis of piperazine-based derivatives from this compound is a strategy to create compounds with potential biological applications. nih.gov A common method involves the acylation of piperazine with this compound. This reaction is typically carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane (B109758). The resulting free base can then be converted to its hydrochloride salt to improve solubility.
A two-step method for synthesizing 1-(3,3-Diphenylpropionyl)piperazine hydrochloride has been described, which involves first synthesizing this compound and then reacting it with piperazine in a polar aprotic solvent. Optimization of reaction conditions, such as temperature control during acylation (0–5°C) and the use of catalysts like DMF, can improve reaction efficiency and product purity.
| Derivative Class | Reactants | Key Reagents/Conditions | Reference |
| Aryl Propionic Acid Amides | This compound, Aromatic secondary amines | Potassium carbonate, Acetone | benthamdirect.comresearchgate.netwjpr.net |
| Substituted Phenyl Propanoates | This compound, Substituted phenols | Acetone | benthamdirect.com |
| Piperazine Amides | This compound, Piperazine | Triethylamine, Dichloromethane |
Amine and Hydrazide Derivatives
The reactivity of this compound extends to the synthesis of various amine and hydrazide derivatives. The reaction with secondary aromatic amines, as previously mentioned, leads to the formation of N,N-disubstituted amides. benthamdirect.comwjpr.net For instance, reaction with diphenylamine (B1679370) or morpholine (B109124) has been reported. researchgate.netwjpr.net
Furthermore, hydrazide derivatives can be prepared, which can then serve as intermediates for the synthesis of more complex heterocyclic systems. For example, acid hydrazides derived from related arylpropionic acids have been used to synthesize 1,3,4-oxadiazole (B1194373) derivatives. researchgate.netresearchgate.net While direct synthesis of hydrazides from this compound is not extensively detailed in the provided context, it represents a logical synthetic pathway.
Functional Group Transformations and Modifications of this compound Derivatives
Once the initial derivatives of this compound are synthesized, they can undergo further functional group transformations to create a wider range of compounds. These modifications are crucial for fine-tuning the properties of the molecules.
For instance, amide derivatives can be subjected to reduction reactions. The use of reducing agents like lithium aluminum hydride can convert the amide carbonyl group to a methylene (B1212753) group, yielding the corresponding amine. prepchem.com This transformation significantly alters the electronic and steric nature of the linker between the diphenylmethane moiety and the introduced functional group.
Oxidation reactions can also be employed. The piperazine ring in 1-(3,3-diphenylpropionyl)piperazine hydrochloride, for example, could potentially be oxidized, although specific examples are not provided in the search results. Similarly, nucleophilic substitution reactions on the piperazine ring can be performed to introduce additional substituents.
Advanced Synthetic Applications of 3,3 Diphenylpropionyl Chloride
Utilization in Organocatalysis
3,3-Diphenylpropionyl chloride has emerged as a valuable building block in the construction of sophisticated organocatalysts, particularly those based on a prolinamide scaffold. These catalysts have shown significant promise in mediating asymmetric transformations, with their catalytic efficiency and selectivity being intricately linked to their unique structural features, including the presence of mechanical bonds.
Synthesis of Prolinamide-Based Organocatalysts from this compound Precursors
The synthesis of advanced prolinamide-based organocatalysts often involves the use of this compound to introduce a bulky and structurally significant diphenylpropyl group. This moiety plays a crucial role in defining the steric environment around the catalytic center.
A notable example involves the synthesis of rsc.orgrotaxane-based prolinamide organocatalysts. The process commences with the esterification of a Boc-protected trans-4-hydroxy-L-proline derivative with 3,3-diphenylpropanoyl chloride, which is generated from 3,3-diphenylpropionic acid. This step yields a "thread" component that incorporates the 3,3-diphenylpropionyl group. Subsequent macrocyclization via a five-component reaction with p-xylylenediamine and an appropriate isophthaloyl chloride leads to the formation of the mechanically interlocked rsc.orgrotaxane structure. The final step involves the deprotection of the proline nitrogen to yield the active organocatalyst.
The synthesis of these intricate catalysts can be summarized in the following table:
| Step | Reactants | Key Reagent | Product |
| 1 | Boc-protected trans-4-hydroxy-L-proline derivative, N-(6-aminopyridin-2-yl)-3,3-diphenylpropanamide | Ethyl chloroformate, Et3N | Amide intermediate |
| 2 | Amide intermediate | This compound , Et3N | Protected thread component |
| 3 | Protected thread component, p-xylylenediamine, isophthaloyl dichloride | Et3N | rsc.orgRotaxane |
| 4 | rsc.orgRotaxane | Trifluoroacetic acid (TFA) | Final prolinamide-based rsc.orgrotaxane organocatalyst |
Asymmetric Transformations Mediated by this compound-Derived Catalysts
Prolinamide organocatalysts derived from this compound have demonstrated their utility in a range of asymmetric transformations. These catalysts operate through an enamine-based mechanism, where the secondary amine of the proline moiety reacts with a carbonyl compound to form a nucleophilic enamine intermediate. The chiral environment created by the catalyst, significantly influenced by the bulky 3,3-diphenylpropyl group, directs the approach of the electrophile, leading to the formation of a stereochemically defined product.
The catalytic performance of these systems has been evaluated in various asymmetric reactions. For instance, in the Michael addition of dimethyl malonate to cinnamaldehyde, the rotaxane-based catalysts have shown the ability to produce the corresponding adduct with good conversion and enantioselectivity. Similarly, in the reaction between cyclohexanone (B45756) and β-nitrostyrene, these catalysts have afforded the Michael adduct in high yields and with excellent enantiomeric excess.
The efficiency of these catalysts is often dependent on the specific structure of the macrocycle in the rotaxane, with electron-withdrawing groups on the macrocycle sometimes leading to higher conversions and enantioselectivities. The results of these asymmetric transformations are highlighted below:
| Reaction | Catalyst Type | Substrates | Product | Conversion (%) | Enantiomeric Excess (ee %) |
| Michael Addition | Prolinamide rsc.orgRotaxane | Dimethyl malonate, Cinnamaldehyde | Chiral adduct | High | Good |
| Michael Addition | Prolinamide rsc.orgRotaxane | Cyclohexanone, β-Nitrostyrene | Chiral adduct | Up to 99% | Up to 95% |
| Aldol (B89426) Reaction | Prolinamide rsc.orgRotaxane | Acetone (B3395972), p-nitrobenzaldehyde | Chiral aldol adduct | Moderate | High |
Role of Mechanical Bonds in Catalytic Selectivity
The presence of a mechanical bond in the rsc.orgrotaxane architecture of these prolinamide organocatalysts plays a pivotal role in enhancing their catalytic selectivity. The macrocycle, which is mechanically interlocked with the thread containing the catalytic proline unit and the 3,3-diphenylpropionyl group, creates a confined and dynamic chiral pocket around the active site.
This steric confinement influences the conformation of the enamine intermediate and controls the trajectory of the incoming electrophile, thereby leading to higher levels of stereoselectivity than the corresponding non-interlocked thread. The macrocycle can restrict the available space around the catalytic center, favoring one transition state over another and thus enhancing the enantioselectivity of the reaction.
Furthermore, the position and nature of the macrocycle can be modulated to fine-tune the catalytic outcome. For example, the incorporation of specific functional groups on the macrocycle can lead to secondary interactions that further stabilize the preferred transition state. The mechanical bond, therefore, is not a passive component but an active contributor to the catalytic process, enabling a level of control over selectivity that is difficult to achieve with simpler, non-interlocked catalysts. The enhanced performance of the interlocked systems is attributed to the creation of a well-defined chiral environment that directs the stereochemical course of the reaction.
Integration into Proteolysis Targeting Chimeras (PROTACs) Synthesis
Information regarding the specific use of this compound in the synthesis of Proteolysis Targeting Chimeras (PROTACs) could not be found in the provided search results.
Role in Complex Molecule Synthesis and Natural Product Analogues
While this compound is a versatile reagent, specific examples of its application in the synthesis of complex molecules and natural product analogues were not identified in the search results.
Analytical Characterization Methodologies for 3,3 Diphenylpropionyl Chloride and Its Derivatives
Spectroscopic Analysis for Structural Confirmation
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 3,3-Diphenylpropionyl chloride, the IR spectrum is expected to show several characteristic absorption bands that confirm its structure. The most prominent of these is the carbonyl (C=O) stretching vibration of the acyl chloride group, which typically appears at a high frequency due to the electron-withdrawing effect of the chlorine atom. Other key absorptions include those from the aromatic phenyl rings and the aliphatic carbon-hydrogen bonds.
Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carbonyl (Acyl Chloride) | C=O Stretch | 1780 - 1815 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aromatic C-H | C-H Out-of-plane bend | 690 - 900 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Carbon-Chlorine | C-Cl Stretch | 600 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the propionyl chain. The chemical shifts are influenced by the electron-withdrawing acyl chloride group and the aromatic rings.
The protons of the two phenyl groups are expected to appear in the aromatic region of the spectrum. The methine proton (-CH) will be coupled to the adjacent methylene (B1212753) protons (-CH₂), resulting in a triplet. The methylene protons, being adjacent to the methine proton and the electron-withdrawing carbonyl group, will also appear as a distinct signal, likely a doublet.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (C₆H₅)₂ | 7.1 - 7.4 | Multiplet | 10H |
| Methine -CH(Ph)₂ | 4.0 - 4.5 | Triplet | 1H |
| Methylene -CH₂COCl | 3.2 - 3.6 | Doublet | 2H |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern is expected to be dominated by the loss of the chlorine atom and the carbonyl group, and the formation of the highly stable diphenylmethyl cation.
Expected Key Fragments in the Mass Spectrum of this compound
| Fragment | Proposed Structure | Expected m/z |
| [M]⁺ | [C₁₅H₁₃ClO]⁺ | 244/246 |
| [M-Cl]⁺ | [C₁₅H₁₃CO]⁺ | 209 |
| [M-COCl]⁺ | [C₁₄H₁₃]⁺ | 167 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are crucial for separating this compound from starting materials, byproducts, and impurities, thereby allowing for purity assessment and reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of organic compounds. However, the high reactivity of acyl chlorides like this compound presents a challenge for direct analysis, as they can readily react with protic mobile phases (like water or methanol) or residual moisture. nih.gov
To overcome this, a common strategy is derivatization. The acyl chloride is converted into a more stable derivative, such as an ester or an amide, prior to HPLC analysis. nih.gov For instance, reaction with an alcohol (e.g., methanol) would yield the corresponding methyl ester, which is stable and can be readily analyzed by reverse-phase HPLC. researchgate.net Another approach involves derivatization with reagents that produce a chromophoric product, enhancing UV detection. nih.govresearchgate.net
A typical HPLC method for a derivative of this compound would involve:
Column: A C18 reverse-phase column.
Mobile Phase: A gradient of acetonitrile (B52724) and water.
Detection: UV detection at a wavelength where the aromatic rings of the derivative absorb strongly.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly valuable for the analysis of complex mixtures and for confirming the identity of separated components.
For the analysis of this compound, an LC-MS method would typically be applied to the stable derivatives formed as described for HPLC. researchgate.net The mass spectrometer provides mass-to-charge ratio data for the eluting peaks, confirming the molecular weight of the derivative and providing further structural evidence through its fragmentation pattern. This is especially useful for identifying unknown impurities or byproducts in a sample. Derivatization can also be used to enhance ionization efficiency for better sensitivity in the mass spectrometer. nih.gov
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of chemical reactions and assessing the purity of isolated compounds. For this compound, TLC can be used to verify its formation from its precursor, 3,3-diphenylpropanoic acid, and to detect the presence of non-polar impurities.
In a typical application, the compound is dissolved in a suitable organic solvent and spotted onto a silica (B1680970) gel plate. The plate is then developed in a sealed chamber containing an appropriate mobile phase, which is a solvent system tailored to achieve separation. The choice of eluent is critical; a common system for compounds of intermediate polarity like acyl chlorides might consist of a mixture of a non-polar solvent, such as hexane (B92381) or cyclohexane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758). The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase.
Due to the phenyl groups, this compound and its derivatives are often UV-active, allowing for visualization of the separated spots under a UV lamp (typically at 254 nm) where they appear as dark spots against a fluorescent background. Alternatively, chemical staining agents can be used. For instance, exposing the plate to iodine vapor can reveal organic compounds as brownish spots. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, provides a characteristic value for the compound under specific TLC conditions.
Table 1: Illustrative TLC Data for a Hypothetical Separation
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rƒ Value | Visualization Method |
|---|---|---|---|
| 3,3-Diphenylpropanoic Acid | 7:3 | 0.35 | UV (254 nm) |
Note: The Rƒ values are hypothetical and serve for illustrative purposes. The higher Rƒ for the acyl chloride is expected due to its lower polarity compared to the parent carboxylic acid.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significantly higher resolution, speed, and sensitivity compared to traditional HPLC, making it a powerful technique for the analysis of complex mixtures and the quantification of impurities. The analysis of highly reactive compounds like this compound by UPLC presents challenges due to its susceptibility to hydrolysis. Therefore, methods must utilize anhydrous mobile phases and rapid analysis times.
Alternatively, a derivatization strategy is often employed. In this approach, the acyl chloride is intentionally reacted with a nucleophile (e.g., an alcohol or an amine) to form a stable, less reactive derivative (an ester or an amide, respectively) that is more amenable to chromatographic analysis. This derivatization can also be used to introduce a chromophore or fluorophore, enhancing detection sensitivity.
A UPLC method for a derivative of this compound would typically involve a sub-2 µm particle packed column (e.g., a C18 column) and a gradient elution using a binary solvent system, such as acetonitrile and water, often with a modifier like formic acid to improve peak shape. The high backpressure generated by these columns requires specialized UPLC systems. Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance across a range of wavelengths, or a mass spectrometer (MS) for definitive identification.
Table 2: Example UPLC Method Parameters for a Derivative
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% to 95% B over 3 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | PDA at 254 nm |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (such as oxygen and chlorine) within a sample. This method provides an empirical formula for the compound, which can be compared to the theoretical formula to verify its elemental composition and purity. For a novel compound or a reference standard, elemental analysis is a critical component of its characterization.
The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed amount of the purified compound is combusted at high temperatures (around 1000 °C) in a stream of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and chlorine to hydrogen chloride. These combustion products are then separated and quantified by methods such as gas chromatography with thermal conductivity detection or infrared spectroscopy.
For this compound (C₁₅H₁₃ClO), the theoretical elemental composition can be calculated from its atomic weights. Experimental results from elemental analysis are generally considered acceptable if they fall within ±0.4% of the theoretical values, confirming the identity and high purity of the synthesized compound.
Table 3: Elemental Analysis Data for this compound (C₁₅H₁₃ClO)
| Element | Theoretical % | Found % (Hypothetical) |
|---|---|---|
| Carbon (C) | 73.62 | 73.55 |
| Hydrogen (H) | 5.35 | 5.39 |
| Oxygen (O) | 6.54 | 6.61 |
Note: "Found %" values are hypothetical examples illustrating typical experimental results that would confirm the compound's identity.
Computational and Theoretical Studies on 3,3 Diphenylpropionyl Chloride Reactivity
Molecular Modeling of 3,3-Diphenylpropionyl Chloride and Transition States
Molecular modeling serves as a powerful computational microscope, allowing for the detailed visualization and analysis of molecular structures and their dynamic behavior. For this compound, molecular mechanics and quantum mechanics methods can be employed to determine its most stable conformation and to explore the transition states of its potential reactions.
The conformational landscape of this compound is largely dictated by the rotational freedom around the C2-C3 single bond and the orientation of the two phenyl groups. The steric hindrance between the bulky phenyl groups and the acyl chloride moiety plays a crucial role in defining the low-energy conformations. Computational models, such as those based on Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), can predict bond lengths, bond angles, and dihedral angles with high accuracy.
For instance, a hypothetical optimized geometry of this compound might exhibit the following parameters:
| Parameter | Predicted Value |
| C=O bond length | 1.19 Å |
| C-Cl bond length | 1.82 Å |
| C-C-C bond angle | 112.5° |
| Phenyl ring dihedral angle | 55.0° |
Transition state modeling is critical for understanding the kinetics of a reaction. For a nucleophilic acyl substitution reaction of this compound, the transition state would involve the approaching nucleophile and the departing chloride ion. The geometry of this transition state, particularly the bond lengths between the carbonyl carbon and the nucleophile/leaving group, can be calculated. These calculations are instrumental in understanding the reaction mechanism, for example, whether it proceeds via a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a tetrahedral intermediate. nih.gov
Quantum Chemical Investigations of Reaction Energetics
Quantum chemical calculations provide quantitative insights into the energy changes that occur during a chemical reaction. These calculations are fundamental to predicting the feasibility and rate of a reaction. For this compound, quantum chemical methods can be used to determine key energetic parameters such as activation energies and reaction enthalpies for various transformations.
The high reactivity of acyl chlorides is attributed to the electron-withdrawing nature of both the oxygen and chlorine atoms, which polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack. study.comlibretexts.org A hypothetical reaction of this compound with a nucleophile, such as water (hydrolysis), can be investigated computationally to determine the energy profile of the reaction.
A hypothetical energy profile for the hydrolysis of this compound might yield the following data:
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Products | -12.5 |
These energetic data are crucial for comparing the reactivity of this compound with other acyl chlorides and for understanding how substituents on the phenyl rings might influence the reaction rates.
In Silico Design of Novel Reactivity Pathways for this compound
In silico design leverages computational methods to predict and explore new chemical reactions and pathways before they are attempted in the laboratory. This approach can save significant time and resources by identifying promising synthetic routes and catalysts.
For this compound, computational tools can be used to explore a variety of potential reactions beyond simple nucleophilic acyl substitution. For example, its behavior in Friedel-Crafts acylation reactions could be modeled. masterorganicchemistry.comlibretexts.orgstudymind.co.uk In such a reaction, the acyl chloride, in the presence of a Lewis acid catalyst, would generate a highly reactive acylium ion. Computational chemistry can be used to study the formation of this acylium ion and its subsequent reaction with an aromatic substrate.
Furthermore, novel intramolecular reactions could be designed. For instance, if one of the phenyl groups were to be functionalized with a nucleophilic group, the possibility of an intramolecular cyclization could be investigated computationally. The transition state for such a cyclization could be located, and the activation energy calculated to assess its feasibility.
An example of an in silico designed reaction could be the intramolecular Friedel-Crafts acylation to form a cyclic ketone. Computational modeling could predict the most likely site of acylation on the phenyl ring and the energetics of the cyclization process. This predictive power of computational chemistry opens up new avenues for the synthesis of complex organic molecules derived from this compound.
Future Perspectives and Emerging Research Avenues for 3,3 Diphenylpropionyl Chloride
Development of Green Chemistry Approaches for Synthesis and Reactions
The push towards sustainable chemical manufacturing has spurred research into greener methods for the synthesis and subsequent reactions of acyl chlorides, including 3,3-diphenylpropionyl chloride. These approaches prioritize the reduction of hazardous waste, energy consumption, and the use of environmentally benign materials.
Catalytic and Solvent-Free Methods: A key area of development is the move away from stoichiometric reagents, such as thionyl chloride, which produce significant waste streams. Research is ongoing into catalytic methods for the formation of acyl chlorides from carboxylic acids. For instance, novel methods using 3,3-dichlorocyclopropenes can activate carboxylic acids for rapid conversion to acid chlorides under mild conditions, avoiding the generation of HCl which is unsuitable for acid-sensitive substrates. organic-chemistry.org
Mechanochemistry, which involves reactions conducted by grinding solid reactants together, represents a promising solvent-free alternative. fudutsinma.edu.ng This technique can lead to highly efficient reactions with minimal solvent waste. d-nb.infobeilstein-journals.orgmdpi.com The synthesis of various organic compounds, including coordination complexes and hyper-crosslinked polymers, has been successfully demonstrated using mechanochemical methods, highlighting its potential applicability to the synthesis of acyl chlorides and their derivatives. fudutsinma.edu.ngbeilstein-journals.org
Bio-Based Solvents: The replacement of conventional petroleum-derived solvents with bio-based alternatives is a central tenet of green chemistry. rsc.orgacsgcipr.org Solvents derived from renewable feedstocks like sugar, corn, or beet can reduce environmental impact and health risks. biobasedpress.eusigmaaldrich.com For reactions involving this compound, such as amide formation, bio-derived solvents like Cyrene™, a dipolar aprotic solvent, are being explored as greener substitutes for traditional solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). biobasedpress.eubath.ac.uk Research has shown that amide synthesis from acid chlorides and primary amines in Cyrene™ is rapid and efficient, often allowing for product precipitation with a simple aqueous work-up. bath.ac.uk
| Solvent | Source | Key Advantages | Example Application |
|---|---|---|---|
| Cyrene™ | Renewable Biomass (Cellulose) | Biodegradable, low toxicity, high boiling point, alternative to NMP and DMF. biobasedpress.eu | Amide synthesis from acid chlorides and primary amines. bath.ac.uk |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable Biomass (e.g., corn cobs) | Higher boiling point than THF, forms an azeotrope with water for easy removal. nih.gov | Coupling of aryl Grignard reagents with acyl chlorides. nih.gov |
| γ-Valerolactone (GVL) | Renewable Biomass (Levulinic acid) | High boiling point, low vapor pressure, biodegradable. sigmaaldrich.com | General organic synthesis. |
| Ethanol | Renewable Biomass (e.g., corn, sugarcane) | Readily available, low toxicity, biodegradable. sigmaaldrich.com | Used in combination with other solvents for greener reaction conditions. sigmaaldrich.com |
Exploration of Unconventional Reaction Media for this compound
Beyond bio-based solvents, research is actively exploring novel reaction media that offer unique properties to enhance reaction efficiency, selectivity, and ease of product separation. Ionic liquids (ILs) and deep eutectic solvents (DESs) are at the forefront of this exploration. core.ac.uk
Ionic Liquids (ILs): ILs are salts with low melting points, often below 100 °C, and are characterized by negligible vapor pressure, high thermal stability, and non-flammability. tcichemicals.comsci-hub.se They can act as both solvents and catalysts in chemical reactions. rsc.org For reactions involving acyl chlorides, ILs can offer significant advantages. For example, certain ILs containing chloroaluminate can act as Lewis acids, potentially catalyzing Friedel-Crafts acylation reactions. tcichemicals.comtcichemicals.com The choice of cation and anion can be tailored to tune the IL's properties, influencing reaction outcomes like product ratios and yields. tcichemicals.commdpi.com The high polarity of many ILs can also accelerate reactions involving polar intermediates. researchgate.net
Deep Eutectic Solvents (DESs): DESs are mixtures of a quaternary ammonium (B1175870) salt (like choline chloride) with a hydrogen bond donor (HBD), forming a eutectic mixture with a melting point significantly lower than its individual components. sci-hub.selu.seurfu.ru They are often biodegradable, low-cost, and easy to prepare, making them attractive green solvent alternatives. nih.govmdpi.com Notably, a DES formed by mixing phenylpropionic acid (a close structural analog to the parent carboxylic acid of this compound) and choline chloride has been studied for its physicochemical properties and has shown excellent performance in extraction processes. nih.govnih.gov This suggests that DESs could be highly suitable media for the synthesis and reactions of this compound, potentially offering unique solubility and reactivity profiles. nih.gov
| Solvent Type | Composition Example | Key Properties | Potential Application for this compound |
|---|---|---|---|
| Ionic Liquid | 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) | Low vapor pressure, high thermal stability, tunable polarity, potential catalytic activity. tcichemicals.comum.edu.mt | Friedel-Crafts acylation, nucleophilic substitution reactions. tcichemicals.com |
| Deep Eutectic Solvent | Choline chloride: Phenylpropionic acid (1:2 molar ratio) | Biodegradable, low cost, easy to prepare, low toxicity. nih.gov | Synthesis medium, reactions with nucleophiles. |
| Ionic Liquid | 1-Ethyl-3-methylimidazolium chloride / Chloroaluminate | Lewis acidic properties, high moisture sensitivity. tcichemicals.com | Catalysis of electrophilic reactions. tcichemicals.com |
| Deep Eutectic Solvent | Choline chloride: Glycerol (1:2 molar ratio) | Renewable components, high viscosity (can be reduced with water). lu.se | Amide or ester formation. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced safety, efficiency, and scalability. nih.gov Automated synthesis platforms further accelerate research by enabling high-throughput experimentation and optimization. sigmaaldrich.commt.comwikipedia.org
Continuous Flow Synthesis: Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. soci.org This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov The synthesis of acyl chlorides and their subsequent conversion into esters, amides, and other derivatives has been successfully demonstrated in continuous flow systems. acs.orgacs.orgresearchgate.net For example, phosgene, a highly toxic but effective reagent for generating acyl chlorides, can be safely generated and used in situ in a flow reactor, minimizing operator exposure. acs.org The small reactor volumes in flow chemistry mitigate the risks associated with highly exothermic or hazardous reactions, a key advantage when working with reactive compounds like this compound. nih.gov
Automated Synthesis: Automated synthesis platforms combine robotics and software control to perform chemical reactions, purification, and analysis with minimal human intervention. wikipedia.orgmetoree.com These systems can be used for reaction optimization, library synthesis for drug discovery, and process development. metoree.comchemspeed.comsyrris.com Integrating this compound into an automated workflow would allow for the rapid synthesis of a large library of amide or ester derivatives by systematically varying the nucleophile (e.g., different amines or alcohols). syrris.com Stopped-flow synthesis, an approach that combines aspects of batch and flow chemistry, is particularly suited for generating compound libraries with minimal reagent consumption. nih.gov Such platforms can automatically vary reaction conditions to find optimal parameters, significantly accelerating the discovery of new molecules with desired properties. soci.orgmdpi.com
Predictive Modeling for Structure-Reactivity Relationships in Novel Applications
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. By simulating molecular behavior, these methods can predict reactivity, guide experimental design, and accelerate the development of new applications for compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its reactivity or biological activity. nih.gov For reactions involving this compound, QSAR models could be developed to predict how substituents on a nucleophile (e.g., an amine or alcohol) will affect the rate and outcome of the reaction. Studies on related compounds, such as acyl glucuronides, have successfully used parameters like Hammett substituent constants and computed atomic charges to model reaction rates. nih.gov Such models can help in the rational design of new derivatives with specific properties without the need for extensive trial-and-error synthesis.
Computational and Kinetic Modeling: Detailed kinetic modeling, supported by computational methods like density functional theory (DFT), can provide deep insights into reaction mechanisms. rsc.org For the reactions of this compound, computational studies can elucidate the transition states and intermediates involved in its reactions with various nucleophiles. rsc.org By calculating activation energies, researchers can predict reaction rates and understand the factors that control selectivity. rsc.org This predictive power is invaluable for optimizing reaction conditions and for designing novel transformations where this compound could be used as a key building block.
Q & A
Q. How can computational methods aid in predicting reactivity or degradation pathways?
- Methodological Answer :
- DFT Calculations : Model electrophilic aromatic substitution (Friedel-Crafts) transition states to predict regioselectivity.
- Molecular Dynamics : Simulate hydrolysis kinetics under varying pH and solvent conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
